molecular formula C12H16O4S2 B12122809 Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- CAS No. 893723-13-2

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-

Cat. No.: B12122809
CAS No.: 893723-13-2
M. Wt: 288.4 g/mol
InChI Key: ZZVCMJGYJPHEQH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group, with a 2-[(5-methyl-2-thienyl)sulfonyl] substituent. It is a colorless oil that crystallizes near room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be synthesized through several methods. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further reacted with 2-[(5-methyl-2-thienyl)sulfonyl] chloride under appropriate conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- typically involves large-scale hydrogenation reactors and specialized equipment to handle the sulfonylation process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be compared with other similar compounds such as:

    Cyclohexanecarboxylic acid: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    Benzoic acid derivatives: Have an aromatic ring instead of a cyclohexane ring, leading to different chemical behavior.

    Sulfonyl-containing compounds: Share the sulfonyl group but may have different core structures, affecting their overall properties and applications.

The uniqueness of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- lies in its specific combination of a cyclohexane ring, carboxylic acid group, and sulfonyl substituent, which imparts distinct chemical and physical properties.

Biological Activity

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₃S
  • Molecular Weight : 230.30 g/mol

This compound features a cyclohexane ring substituted with a carboxylic acid group and a thienyl sulfonyl moiety, which contributes to its biological activity.

Biological Activity Overview

Cyclohexanecarboxylic acid derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.
  • Anticancer Properties : Some studies suggest that it may inhibit cancer cell proliferation.

The biological activity of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : It may influence pathways involved in inflammation and cell proliferation.
  • Interaction with Cellular Receptors : Potential binding to various receptors could mediate its effects.

Antimicrobial Activity

A study demonstrated that derivatives of cyclohexanecarboxylic acid possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

CompoundMIC (μg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli

Anti-inflammatory Effects

Research has shown that the compound reduces pro-inflammatory cytokine production in vitro. In a mouse model of inflammation, treatment with cyclohexanecarboxylic acid significantly reduced edema compared to the control group.

Anticancer Properties

In vitro studies on cancer cell lines revealed that cyclohexanecarboxylic acid induces apoptosis in certain types of cancer cells. The compound exhibited IC50 values indicating effective cytotoxicity.

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)20

Properties

CAS No.

893723-13-2

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)sulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16O4S2/c1-8-6-7-11(17-8)18(15,16)10-5-3-2-4-9(10)12(13)14/h6-7,9-10H,2-5H2,1H3,(H,13,14)

InChI Key

ZZVCMJGYJPHEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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